Potential Antipsychotic Activity: The structural resemblance to 2-(4-piperidinyl)-1H-pyrido(4,3-b)indol-1-one, a compound with reported antipsychotic activity [], suggests that 3-Chloro-N-(1-methyl-4-piperidinyl)benzamide could be investigated for similar properties. This would involve evaluating its binding affinity to relevant receptors and its efficacy in preclinical models of psychosis.
Potential as a Lead Compound for Analgesic Development: The presence of a 4-piperidinyl moiety, frequently found in potent analgesic compounds like those described in [, ], warrants investigation of 3-Chloro-N-(1-methyl-4-piperidinyl)benzamide for potential analgesic properties. This would involve evaluating its efficacy in preclinical pain models and exploring structure-activity relationships to optimize its analgesic profile.
Compound Description: This compound is a novel hydrate and polymorph investigated for its pharmaceutical applications. It exhibits activity against autoimmune diseases. [, ]
Relevance: This compound shares a core benzamide structure with 3-chloro-N-(1-methyl-4-piperidinyl)benzamide. Both compounds feature a benzamide moiety linked to a 1-methyl-4-piperidinyl group. The difference lies in the substituents on the benzamide ring, with the related compound having a methoxy group at the 3-position and a complex pteridinyl amino group at the 4-position, while the target compound has a chloro substituent at the 3-position. [, ]
Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) demonstrating clinical efficacy in treating migraine headaches. It exhibits high selectivity for the 5-HT1F receptor over other 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D. []
Relevance: While not a benzamide, this compound shares a significant structural similarity with 3-chloro-N-(1-methyl-4-piperidinyl)benzamide through the shared 1-methyl-4-piperidinyl substituent. This highlights the potential importance of this specific group in interacting with biological targets related to migraine treatment. []
Compound Description: This compound is another example of a Selective Serotonin One F Receptor Agonist (SSOFRA) found to be clinically useful for treating migraine. While it exhibits high affinity for the 5-HT1F receptor and selectivity over 5-HT1B and 5-HT1D receptors, it also shows significant affinity for the 5-HT1A receptor. []
Relevance: Although not directly containing the benzamide structure, this compound, like 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, features the 1-methyl-4-piperidinyl group. The presence of this group in both compounds, alongside their shared activity as SSOFRAs, suggests the potential importance of this structural motif for interacting with 5-HT1F receptors. []
LY-334370
Compound Description: LY-334370 is a selective agonist of the 5-HT1F receptor and has demonstrated clinical efficacy in treating migraine by inhibiting dural inflammation. Despite its selectivity over 5-HT1B and 5-HT1D receptors, it still exhibits considerable affinity for the 5-HT1A receptor. [, ]
Relevance: LY-334370 serves as a base structure for the development of divalent molecules with modified affinity and selectivity for 5-HT1 receptors. These dimers are created by covalently linking two LY-334370 molecules, demonstrating a strategy to modulate the activity and selectivity of compounds like 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, which might also be amenable to such modifications for improving its properties. []
Compound Description: This compound serves as a starting point for designing novel GlyT1 inhibitors by incorporating heteroaromatic rings to enhance inhibitory activity. This modification strategy led to the discovery of more potent GlyT1 inhibitors. []
Relevance: SSR504734 shares the core benzamide structure with 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, emphasizing the potential of benzamide derivatives as GlyT1 inhibitors. The key difference lies in the piperidine ring substitution; SSR504734 features a (S)-phenyl[(2S)-piperidin-2-yl]methyl group, while the target compound has a 1-methyl-4-piperidinyl group. This difference highlights the influence of substituent variations on the piperidine ring on biological activity and serves as a starting point for structure-activity relationship studies for GlyT1 inhibitors. []
Compound Description: This compound represents a potent GlyT1 inhibitor discovered through structural optimization of 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) by introducing heteroaromatic rings. This compound demonstrated significant effects in rodent models of schizophrenia without undesirable central nervous system side effects. []
Relevance: Similar to 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, this compound highlights the potential of benzamide derivatives, especially those incorporating heteroaromatic rings, as GlyT1 inhibitors. Despite the structural similarities, this compound features a distinct (S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl group attached to the benzamide nitrogen, distinguishing it from the target compound's 1-methyl-4-piperidinyl group. This difference underscores the impact of substituent modifications on pharmacological activity and selectivity within this class of compounds. []
Compound Description: This compound is a potent and selective RORC2 inverse agonist identified through a high-throughput screening approach and subsequent optimization for improved potency and metabolic stability. It exhibits good metabolic stability, oral bioavailability, and the ability to reduce IL-17 levels and skin inflammation in preclinical animal models. []
Compound Description: This compound’s crystal structure has been studied and reveals a sheet structure stabilized by hydrogen bonds involving water molecules and the compound itself. []
Relevance: While the specific biological activity of this compound isn't discussed, its structural similarity to 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, particularly the presence of a chlorobenzamide moiety and a piperidine ring, makes it a relevant compound for comparison. The structural differences, namely the additional chlorobenzoyl group and methylene linker in this compound compared to the target compound, could lead to variations in physicochemical properties and biological activities. []
Compound Description: These derivatives act as potent antagonists of both serotonin 5-HT3 and dopamine D2 receptors, making them potential candidates for broad-spectrum antiemetic agents. They exhibit potent in vitro receptor binding and in vivo biological activity. []
Compound Description: This specific derivative exhibits exceptionally high affinity for the dopamine D2 receptor, surpassing even metoclopramide. It also displays potent antagonistic activity against both dopamine D2 and serotonin 5-HT3 receptors in in vivo tests, signifying its potential as a broad-spectrum antiemetic agent. []
Relevance: Similar to 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, this compound demonstrates the potential of benzamide derivatives as valuable pharmacophores for developing drugs targeting the central nervous system. The key structural difference lies in the diazepine ring system present in this compound instead of the piperidine ring found in the target compound. This structural variation highlights the impact of modifications on the heterocyclic ring system on receptor binding and pharmacological activity, emphasizing the importance of structure-activity relationship studies in drug discovery. []
Compound Description: This enantiomer of compound 82 exhibits a distinct pharmacological profile compared to its racemic mixture and (S)-enantiomer, displaying strong affinity for both dopamine D2 and serotonin 5-HT3 receptors. []
Relevance: This compound, alongside 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, emphasizes the significance of stereochemistry in drug activity. While both compounds possess similar core structures, the specific (R)-enantiomer of this compound demonstrates enhanced affinity for both dopamine D2 and serotonin 5-HT3 receptors, compared to the racemic mixture and its (S)-enantiomer. []
Compound Description: This enantiomer shows a distinct pharmacological profile compared to its racemic mixture and (R)-enantiomer. It exhibits potent and selective binding affinity for the serotonin 5-HT3 receptor, making it a potential candidate for developing selective 5-HT3 receptor antagonists. []
Relevance: In contrast to 3-chloro-N-(1-methyl-4-piperidinyl)benzamide, this specific (S)-enantiomer demonstrates high potency and selectivity for the serotonin 5-HT3 receptor, whereas its (R)-enantiomer displays strong affinity for both dopamine D2 and serotonin 5-HT3 receptors. This observation highlights the critical influence of stereochemistry on receptor selectivity and the importance of chirality in drug design. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.